N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5715-39-9
VCID: VC10113734
InChI: InChI=1S/C16H12N2O4/c1-10-8-12(18(20)21)6-7-13(10)17-16(19)15-9-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H12N2O4
Molecular Weight: 296.28 g/mol

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

CAS No.: 5715-39-9

Cat. No.: VC10113734

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide - 5715-39-9

Specification

CAS No. 5715-39-9
Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
IUPAC Name N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H12N2O4/c1-10-8-12(18(20)21)6-7-13(10)17-16(19)15-9-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19)
Standard InChI Key RBHJROQKKREBGS-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2

Introduction

Structural and Molecular Characteristics

N-(2-Methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide belongs to the carboxamide class, featuring a benzofuran core fused with a 4-nitrophenyl group. The IUPAC name reflects its substituents: a methyl group at position 2 of the phenyl ring and a nitro group at position 4. Key structural attributes include:

PropertyValue
Molecular FormulaC16H12N2O4\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight296.28 g/mol
CAS Number5715-39-9
Solubility<0.3 μg/mL (aqueous)
Canonical SMILESCC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC3=CC=CC=C3O2

The benzofuran moiety contributes to aromatic stability, while the nitro group enhances electrophilicity, facilitating interactions with biological targets. X-ray crystallography of analogous compounds reveals planar configurations that optimize π-π stacking and hydrogen bonding.

Synthesis and Optimization

The synthesis involves coupling 2-methyl-4-nitroaniline with benzofuran-2-carboxylic acid derivatives under catalytic conditions. A typical procedure includes:

  • Aminolysis Reaction: Benzofuran-2-carbonyl chloride reacts with 2-methyl-4-nitroaniline in dichloromethane at 0–5°C.

  • Catalysis: Triethylamine facilitates deprotonation, enhancing nucleophilic attack by the aniline’s amine group.

  • Purification: Column chromatography isolates the product with >95% purity.

Alternative methods employ palladium-copper catalysts for intramolecular cyclization, though these are more common in simpler benzofuran syntheses . Reaction optimization focuses on minimizing byproducts, such as N-acylated intermediates, which can reduce yield.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.3 μg/mL), necessitating dimethyl sulfoxide (DMSO) for in vitro studies. Stability assays indicate degradation <5% under physiological pH (7.4) over 24 hours, with accelerated hydrolysis in acidic conditions (pH <3).

Spectroscopic Analysis

  • UV-Vis: Absorption maxima at 265 nm (benzofuran π→π*) and 340 nm (nitro group n→π*) .

  • FTIR: Peaks at 1680 cm1^{-1} (amide C=O), 1520 cm1^{-1} (aromatic C=C), and 1340 cm1^{-1} (N-O symmetric stretch).

Protein Binding and Biophysical Interactions

Bovine Serum Albumin (BSA) Binding

Circular dichroism (CD) spectroscopy reveals that N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide induces secondary structural changes in BSA:

Secondary StructureΔ Content (%)
α-Helix-0.79
β-Sheet+1.00
Random Coil-0.21

Fluorescence quenching studies demonstrate strong binding affinity (KD=142.4±64.6nMK_D = 142.4 \pm 64.6 \, \text{nM}) , with a blue shift of 10 nm indicating relocation of tryptophan residues to a hydrophobic environment.

Thermal Stability

Differential scanning calorimetry (DSC) shows a marginal destabilization of BSA (ΔTm=0.8C\Delta T_m = -0.8^\circ \text{C}), contrasting with benzofuran derivatives lacking the nitro group, which stabilize the protein .

Comparative Analysis with Structural Analogues

CompoundKey SubstituentKDK_D (nM)IC50_{50} (μM)
BF1Single benzofuran28.410.2
BDF1Benzodifuran142.425.6
EVT-2550657Methoxyacetamido89.715.8

The nitro group in N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide enhances electrophilicity but reduces solubility compared to methoxy-substituted analogues.

Future Research Directions

  • Prodrug Development: Esterification of the carboxamide group to improve bioavailability.

  • Target Identification: Proteomic profiling to identify kinase targets implicated in apoptosis.

  • In Vivo Efficacy: Xenograft models to validate antitumor activity and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator